GensenosideRh7

Overview

Description

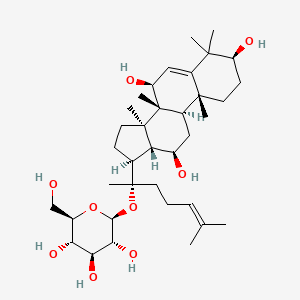

GensenosideRh7 is a saponin extracted from the roots of the Panax ginseng plant. It belongs to a class of natural product steroid glycosides and triterpene saponins, found almost exclusively in the plant genus Panax (ginseng) . The CAS Number of GensenosideRh7 is 343780-68-7, and its molecular weight is 947.15 .

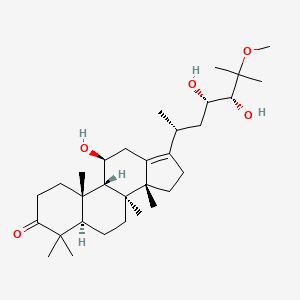

Molecular Structure Analysis

The structure of dammarane ginsenosides, which GensenosideRh7 is a member of, consists of a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively .Chemical Reactions Analysis

Ginsenosides, including GensenosideRh7, can undergo multiple methylation reactions in the gas phase within the DART ion source . Methylated ginsenoside stereoisomers, even with subtle structure differences, generate very different mass signals from full-scan MS and tandem MS .Physical And Chemical Properties Analysis

Clinical applications of ginsenosides have been limited because of their physical and chemical properties such as low solubility and poor stability, as well as their short half-life, easy elimination, degradation, and other pharmacokinetic properties in vivo .Scientific Research Applications

Anti-Cancer Properties

Ginsenoside Rh7 has shown significant anti-tumor effects in various studies. For instance, it has been reported to suppress the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells through targeting the ILF3-AS1 mediated miR-212/SMAD1 Axis (Xiangbo Chen, Wenguang Liu, & Bao-Quan Liu, 2021). Similarly, it inhibits the invasion and migration of breast cancer cells by affecting the expression of matrix metalloproteinases and nuclear factor-kappa B (Han Chun-ji, 2011).

Neuroprotective Effects

Ginsenoside Rh7 has demonstrated neuroprotective effects. A study on 20(R)-ginsenoside Rg3, a related compound, showed significant neuroprotection against transient focal cerebral ischemia in rats, suggesting similar potentials for Rh7 (Bøtker He et al., 2012).

Treatment of Ulcerative Colitis

Ginsenoside Rh2, closely related to Rh7, has been studied for its effects on ulcerative colitis. It alleviates symptoms by regulating the STAT3/miR-214 signaling pathway, indicating potential applications for Rh7 in similar contexts (Xuan-qin Chen et al., 2021).

Cardiac Health

Research on Ginsenoside Rh2 also suggests potential benefits for cardiac health, as it improved cardiac fibrosis via the PPARδ–STAT3 signaling pathway in diabetic rats. This finding could point towards similar benefits of Rh7 in cardiac health applications (S. Lo et al., 2017).

Alzheimer's Disease

Rh7 might have applications in treating Alzheimer's disease, as suggested by studies on related ginsenosides. For instance, Ginsenoside Rh2 was found to promote nonamyloidgenic cleavage of amyloid precursor protein, a key factor in Alzheimer's disease (J. Qiu et al., 2014).

Osteoclastogenesis Inhibition

Studies on Ginsenoside Rh2 have shown its ability to inhibit osteoclastogenesis, potentially pointing towards similar capabilities for Rh7. This can be significant in treating conditions like osteoporosis (Long He et al., 2012).

Future Directions

properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(3S,7S,8R,9R,10R,12R,13R,14R,17S)-3,7,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O9/c1-19(2)10-9-13-35(7,45-31-30(43)29(42)28(41)22(18-37)44-31)20-11-15-34(6)27(20)21(38)16-24-33(5)14-12-25(39)32(3,4)23(33)17-26(40)36(24,34)8/h10,17,20-22,24-31,37-43H,9,11-16,18H2,1-8H3/t20-,21+,22+,24+,25-,26-,27-,28+,29-,30+,31-,33-,34+,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPGURKWJGBPTN-SAEPZWPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(C(C=C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2([C@H](C=C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101148690 | |

| Record name | (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101148690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Rh7 | |

CAS RN |

343780-68-7 | |

| Record name | (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343780-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101148690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)

![[1,2]Oxazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B591296.png)